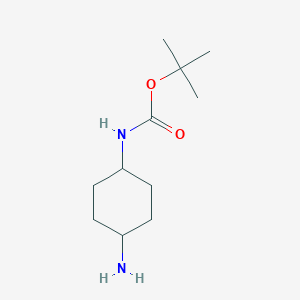

trans-N-Boc-1,4-cyclohexanediamine

Description

Structure

3D Structure

Properties

CAS No. |

195314-59-1 |

|---|---|

Molecular Formula |

C11H23N2O2+ |

Molecular Weight |

215.31 g/mol |

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1 |

InChI Key |

FEYLUKDSKVSMSZ-UHFFFAOYSA-O |

SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)[NH3+] |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

trans-N-Boc-1,4-cyclohexanediamine chemical properties

High-Fidelity Scaffold for Medicinal Chemistry & Linker Design

Executive Summary

trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8) is a critical bifunctional building block in modern drug discovery.[1] Unlike flexible alkyl chains, the cyclohexane core provides a rigid, defined spatial arrangement between the protected amine (Boc) and the free primary amine. This "rigid linker" effect is exploited to freeze bioactive conformations, improve metabolic stability, and optimize pharmacokinetic (PK) profiles in kinase inhibitors, GPCR ligands, and PROTACs.

This guide provides a field-proven technical analysis of its properties, synthesis, and application, moving beyond basic catalog data to actionable experimental strategies.

Chemical Identity & Stereochemical Significance

The utility of this compound rests entirely on its stereochemistry. In the trans-isomer, both the amino group and the carbamate group occupy equatorial positions in the lowest-energy chair conformation.[1] This diequatorial arrangement maximizes thermodynamic stability and creates a linear vector (~6.0 Å distance) between functional groups, essential for bridging binding pockets.

Structural Specifications

| Property | Detail |

| IUPAC Name | tert-butyl (trans-4-aminocyclohexyl)carbamate |

| CAS Number | 177906-48-8 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Stereochemistry | trans (1,4-diequatorial) |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1 |

Conformational Analysis (DOT Visualization)

The following diagram illustrates the central role of the trans-isomer as a divergent scaffold in synthesis.

Figure 1: The central role of trans-N-Boc-1,4-cyclohexanediamine in divergent synthesis.

Physical & Chemical Properties[1][2][3][4][5][6][7]

The following data aggregates experimental values and calculated properties relevant to handling and storage.

| Property | Value | Context/Notes |

| Physical State | White to off-white solid | Crystalline powder form is preferred for purity.[1] |

| Melting Point | >150°C (Decomposes) | High lattice energy due to H-bonding network.[1] |

| Solubility | DCM, MeOH, DMSO, DMF | Excellent solubility in chlorinated and polar aprotic solvents. |

| Water Solubility | Low / Slightly Soluble | Free amine allows pH-dependent solubility (soluble at pH < 9).[1] |

| pKa (Amine) | ~10.5 (Estimated) | Typical for primary cyclohexyl amines; highly basic. |

| pKa (Carbamate) | ~ -1.0 | Non-basic; stable to base, labile to strong acid.[1] |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic. Store under Nitrogen/Argon to prevent carbamate hydrolysis over long periods. |

Synthetic Accessibility: The Mono-Protection Challenge

Synthesizing the mono-Boc protected diamine from the inexpensive trans-1,4-cyclohexanediamine is non-trivial due to the risk of di-protection (forming the bis-Boc byproduct).[1]

Recommended Protocol: The Statistical Salt Method

Why this works: By converting the diamine to a dihydrochloride salt and then neutralizing one equivalent, you statistically favor the mono-reactive species.

-

Salt Formation: Dissolve trans-1,4-cyclohexanediamine (1.0 eq) in MeOH. Add HCl (1.0 eq) or TMSCl (1.0 eq) to generate the mono-ammonium salt in situ.[1]

-

Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) slowly at 0°C.

-

Workup (Critical Step):

-

Evaporate MeOH.[2]

-

Partition between water and Ether/EtOAc. The di-Boc byproduct (neutral) will extract into the organic layer.[1] The mono-Boc product (amine salt) remains in the aqueous layer.[1]

-

Basify the aqueous layer (pH > 12) with NaOH.[3]

-

Extract the now-neutral mono-Boc product into DCM.

-

Result: High purity mono-protected diamine without column chromatography.[1]

-

Experimental Protocols

Protocol A: Reductive Amination (Secondary Amine Formation)

Objective: Install an alkyl group on the free amine without over-alkylation. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ (too harsh) or NaCNBH₃ (toxic) because it selectively reduces the imine in the presence of the aldehyde.

Workflow:

-

Imine Formation: In a dry flask, combine trans-N-Boc-1,4-cyclohexanediamine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous DCE (Dichloroethane) or DCM (10 mL).

-

Additives: If the aldehyde is unreactive, add catalytic Acetic Acid (1-2 drops). If using a salt form of the amine, add Et₃N (1.0 eq).

-

Mixing: Stir at Room Temperature (RT) for 30–60 minutes to ensure imine equilibrium.

-

Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

-

Reaction Time: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of product; imine intermediate may hydrolyze on LCMS).

-

Quench: Add saturated aqueous NaHCO₃. Stir for 15 mins.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.[4][5][6]

Protocol B: Amide Coupling

Objective: Link the scaffold to a carboxylic acid. Reagent Choice: HATU is recommended for sterically hindered cyclohexyl amines to ensure rapid coupling and minimize epimerization of chiral acids.

-

Dissolve Carboxylic Acid (1.0 eq) in DMF.

-

Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate ester.

-

Add trans-N-Boc-1,4-cyclohexanediamine (1.1 eq).[1]

-

Stir at RT for 1–2 hours.

-

Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and Brine.

Protocol C: Boc-Deprotection

Objective: Reveal the second amine for further functionalization.[1][2]

-

Option 1 (Standard): 4M HCl in Dioxane (RT, 1 hour). Precipitates the amine hydrochloride salt directly.

-

Option 2 (Scavenger): TFA/DCM (1:1). Requires basic workup or resin exchange (SCX-2) to obtain the free base.[1]

Mechanism & Decision Logic

The following decision tree guides the researcher through the optimization of the reductive amination step, a common point of failure in library synthesis.

Figure 2: Optimization logic for reductive amination using trans-N-Boc-1,4-cyclohexanediamine.

Medicinal Chemistry Applications

The "Rigid Linker" Concept

In Fragment-Based Drug Discovery (FBDD) and PROTAC design, linker flexibility is often a liability.[1] Flexible alkyl chains result in a high entropic penalty upon binding.

-

Entropy: The trans-cyclohexane ring locks the conformation, reducing the entropic cost of binding (

).[1] -

Vector: It enforces a ~180° angle between substituents, ideal for spanning deep protein channels (e.g., kinase ATP pockets to solvent-front residues).[1]

Case Study: V1A Receptor Antagonists

Research has shown that replacing flexible ethylenediamine linkers with trans-1,4-cyclohexanediamine improves selectivity for the Vasopressin V1A receptor.[1] The rigid core prevents the molecule from collapsing into conformations that bind off-target receptors (like V2 or Oxytocin receptors) [1].[1]

PROTAC Design

The compound is increasingly used as a spacer in Proteolysis Targeting Chimeras (PROTACs). The Boc group allows for the modular attachment of E3 ligase ligands (e.g., Thalidomide derivatives), while the free amine is coupled to the Warhead (Target protein ligand). The rigidity prevents "linker collapse," ensuring the ternary complex (Target-PROTAC-E3) forms efficiently [2].[1]

References

-

Synthesis and SAR of V1A Antagonists: Source: ChemicalBook / Santa Cruz Biotechnology Applications. Context: Use of trans-N-Boc-1,4-cyclohexanediamine as a key intermediate for orally bioavailable V1A receptor antagonists.[1] URL:[1]

-

Selective Mono-Boc Protection of Diamines: Source:Synthetic Communications, 2007, 37: 737–742.[2] Context: Detailed methodology for the statistical mono-protection of diamines using HCl salts to prevent bis-protection. URL:[1][2]

-

Reductive Amination Protocols (General & Specific): Source:Journal of Organic Chemistry / BenchChem Protocols. Context: Standardized conditions for using NaBH(OAc)3 with Boc-protected diamines.[1] URL:

-

Rigid Linkers in Drug Design: Source:Journal of Medicinal Chemistry. Context: Discussion on the entropic advantages of rigid cyclohexane linkers versus flexible alkyl chains in ligand binding. URL: (General Search for Rigid Linkers)[1]

Sources

- 1. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. benchchem.com [benchchem.com]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of trans-N-tert-butyloxycarbonyl-1,4-cyclohexanediamine, a critical building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and purification, and detail its analytical characterization. Furthermore, this guide will explore its significant applications, with a particular focus on its role as a key intermediate in the synthesis of important pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: A Versatile Diamine Building Block

trans-N-Boc-1,4-cyclohexanediamine is a mono-protected diamine that has garnered significant attention in the pharmaceutical industry.[1][2] Its structure, featuring a rigid cyclohexane core with two amino groups in a trans configuration, one of which is protected by a tert-butyloxycarbonyl (Boc) group, makes it an ideal scaffold for the synthesis of complex molecules with specific stereochemistry.[1] The Boc protecting group provides stability under a variety of reaction conditions, while the free primary amine allows for selective functionalization. This unique combination of features has led to its use in the development of novel therapeutics.[1]

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 177906-48-8 | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 214.31 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Synonyms | tert-Butyl (1r,4r)-4-aminocyclohexylcarbamate, N-Boc-trans-1,4-cyclohexanediamine, trans-4-(Boc-amino)cyclohexylamine | [1][5] |

Synthesis and Purification

The most common and efficient method for the synthesis of trans-N-Boc-1,4-cyclohexanediamine involves the selective mono-protection of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate ((Boc)₂O).

Synthetic Workflow

Caption: General workflow for the synthesis of trans-N-Boc-1,4-cyclohexanediamine.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-1,4-diaminocyclohexane in methanol. Cool the solution to 0 °C using an ice bath.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the cooled diamine solution over a period of 30-60 minutes. The slow addition is crucial to favor mono-Boc protection and minimize the formation of the di-protected byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diamine is consumed.

-

Work-up:

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure trans-N-Boc-1,4-cyclohexanediamine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring, the Boc group (a sharp singlet around 1.4 ppm), and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclohexane ring, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. Researchers should acquire and interpret their own spectral data for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to:

-

N-H stretching of the primary amine and the carbamate.

-

C=O stretching of the carbamate group (typically around 1680-1700 cm⁻¹).

-

C-H stretching of the cyclohexane and Boc groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 215.18.

Applications in Drug Discovery

The unique structural features of trans-N-Boc-1,4-cyclohexanediamine make it a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Key Intermediate in the Synthesis of Cariprazine

Cariprazine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[6] trans-N-Boc-1,4-cyclohexanediamine serves as a crucial building block for the synthesis of a key intermediate of cariprazine.[6][7]

Caption: Role of trans-N-Boc-1,4-cyclohexanediamine in Cariprazine synthesis.

A general synthetic approach involves the alkylation of the free amino group of trans-N-Boc-1,4-cyclohexanediamine, followed by deprotection of the Boc group and subsequent reaction steps to build the final cariprazine molecule.

Synthesis of V1A Receptor Antagonists

trans-N-Boc-1,4-cyclohexanediamine is also utilized in the preparation of orally bioavailable and selective vasopressin V1A receptor antagonists.[4] These compounds have potential therapeutic applications in various conditions, including social and behavioral disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling trans-N-Boc-1,4-cyclohexanediamine.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

trans-N-Boc-1,4-cyclohexanediamine is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and the presence of a selectively protected amino group provide a reliable platform for the construction of complex and biologically active molecules. The straightforward synthesis and purification of this compound, coupled with its proven utility in the synthesis of pharmaceuticals like cariprazine, underscore its value to the drug discovery and development community. This guide provides a foundational understanding to enable researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

References

- Supporting Information for: Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. (n.d.).

-

Farkas, E., Satorhelyi, P., Szakacs, Z., & Eles, J. (2024). The synthesis of the key intermediate of cariprazine a Retrosynthetic... ResearchGate. Retrieved February 20, 2026, from [Link]

-

Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved February 20, 2026, from [Link]

-

Farkas, E., Satorhelyi, P., Szakacs, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3097. [Link]

-

Chen, X., Ni, F., Liu, Y., et al. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate. Retrieved February 20, 2026, from [Link]

- Richter Gedeon Nyrt. (2018). Industrial process for the preparation of cariprazine. (WO2018007986A1).

-

PubChem. (n.d.). 1,4-Diaminocyclohexane. Retrieved February 20, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). trans-1,4-Cyclohexanediamine. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). Cis tert-Butyl 4-aminocyclohexylcarbamate. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. Retrieved February 20, 2026, from [Link]

-

G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. Retrieved February 20, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]

- 3. N-Boc-trans-1,4-cyclohexanediamine [oakwoodchemical.com]

- 4. trans-N-Boc-1,4-cyclohexanediamine, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Cis tert-Butyl 4-aminocyclohexylcarbamate | C11H22N2O2 | CID 2756050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

synthesis of trans-N-Boc-1,4-cyclohexanediamine from trans-1,4-diaminocyclohexane

An In-Depth Technical Guide to the Selective Synthesis of trans-N-Boc-1,4-cyclohexanediamine

This guide provides a comprehensive technical overview for the selective mono-N-Boc protection of trans-1,4-diaminocyclohexane. It is intended for researchers, scientists, and drug development professionals who require a robust and well-characterized method for producing this critical building block. The document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for achieving high selectivity, and detailed protocols for synthesis, purification, and characterization.

Introduction: The Strategic Importance of Mono-Protected Diamines

Symmetrical diamines are fundamental scaffolds in medicinal chemistry. However, their difunctional nature presents a significant challenge: the need to differentiate between two chemically equivalent reactive sites to build complex molecular architectures. The mono-protection of such diamines is therefore a critical enabling step in multi-step syntheses. trans-N-Boc-1,4-cyclohexanediamine, in particular, is a highly valuable intermediate used in the development of novel therapeutics, including V1A receptor antagonists.[1][2][3]

The tert-butyloxycarbonyl (Boc) group is a preferred choice for amine protection due to its broad stability to nucleophiles, bases, and catalytic hydrogenation, combined with its facile removal under mild acidic conditions.[4][5] The primary obstacle in the synthesis of trans-N-Boc-1,4-cyclohexanediamine is preventing the formation of the di-protected byproduct, which can be difficult to separate and reduces the yield of the desired product.[6] This guide presents a field-proven methodology designed to maximize the yield and purity of the mono-Boc protected target compound.

Part 1: Foundational Principles & Synthesis Strategy

The Boc-Protection Mechanism

The reaction proceeds via a nucleophilic attack of a primary amine from trans-1,4-diaminocyclohexane on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5] This forms an unstable tetrahedral intermediate that subsequently collapses, eliminating a tert-butoxycarbonate anion. This anion readily decomposes to isobutylene and carbon dioxide, or is protonated to form tert-butanol and carbon dioxide, driving the reaction to completion.

The Core Challenge: Achieving Mono-Selectivity

Given that both amine groups in the starting material are equally reactive, a straightforward reaction with one equivalent of Boc₂O will statistically yield a mixture of unreacted diamine, the desired mono-protected product, and the undesired di-protected byproduct. Achieving high selectivity for the mono-adduct requires a strategy to modulate the reactivity of the diamine or control the availability of the protecting agent. Several strategies exist:

-

Excess Diamine: Using a large excess of the diamine statistically favors mono-protection, as a molecule of Boc₂O is more likely to encounter an unprotected diamine than a mono-protected one.[6][7] While simple, this approach is often impractical for valuable diamines due to material waste and the need for extensive purification to remove the unreacted starting material.

-

Kinetic Control: The slow, dropwise addition of Boc₂O to the diamine solution maintains a very low concentration of the protecting agent, minimizing the chance of a second reaction with the already mono-protected product.[6]

-

In Situ Mono-Protonation: A highly effective strategy involves the in-situ protonation of one of the amine groups with one equivalent of acid.[8][9] The resulting ammonium salt is no longer nucleophilic, effectively "deactivating" one side of the molecule and allowing the Boc₂O to react selectively with the remaining free amine.[9] While this method is elegant, it requires precise control of stoichiometry.

The protocol detailed in this guide primarily leverages stoichiometric and kinetic control, as it has been demonstrated to produce high yields of the target compound with operational simplicity.[10]

Part 2: Detailed Experimental Protocol

This protocol is a robust method for the synthesis of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate.

Materials and Equipment

-

trans-1,4-Diaminocyclohexane (CAS: 2615-25-0)

-

Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

TLC plates (silica gel 60 F₂₅₄)

-

Ninhydrin stain solution

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of trans-N-Boc-1,4-cyclohexanediamine.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (3.6 eq) in anhydrous methanol (MeOH) to a concentration of approximately 0.35 M.[10]

-

Cooling: Cool the stirred solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of MeOH and add it to a dropping funnel. Add the Boc₂O solution dropwise to the cooled diamine solution over 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.[10]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 5:95 MeOH/DCM. The starting diamine will remain at the baseline, while the product will have an Rf value of approximately 0.3.[10] Visualize the spots using a ninhydrin stain (the product will stain, as it still contains a free amine).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.[10]

-

Dilute the resulting residue with deionized water and extract with ethyl acetate (2x volume of water).[10]

-

Combine the organic layers and wash with a brine solution.[10]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.[10]

-

-

Purification: The crude product is often of sufficient purity for many applications. If further purification is required, column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane can be employed.

Part 3: Data & Characterization

Chemical Transformation

Caption: Reaction scheme for the mono-Boc protection of trans-1,4-diaminocyclohexane.

Data Summary Table

| Parameter | Value/Observation | Reference |

| Starting Material | trans-1,4-Diaminocyclohexane | [11] |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | [4] |

| Stoichiometry | 3.6 eq. Diamine : 1.0 eq. Boc₂O | [10] |

| Solvent | Methanol (MeOH) | [10] |

| Temperature | 0°C to Room Temperature | [10] |

| Reaction Time | 16 hours | [10] |

| Expected Yield | ~86% | [10] |

| Product Appearance | Off-white solid | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [10] |

| Molecular Weight | 214.31 g/mol | [10] |

Expected Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the presence of the Boc group and the asymmetrically substituted cyclohexane ring.

-

δ 4.35 (broad singlet, 1H): This corresponds to the N-H proton of the Boc-carbamate.[10]

-

δ 3.39 (broad singlet, 1H): This is attributed to one of the C-H protons on the carbons bearing the nitrogen atoms.[10]

-

δ 2.67-2.62 (multiplet, 1H): The other C-H proton on a nitrogen-bearing carbon.[10]

-

δ 1.45 (singlet, 9H): The characteristic signal for the nine equivalent protons of the tert-butyl group.[12]

-

Additional signals for the remaining cyclohexane and NH₂ protons will also be present in the aliphatic region.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Infrared (IR) Spectroscopy:

-

~3350 cm⁻¹: N-H stretching (amine and carbamate).

-

~2930 cm⁻¹: C-H stretching (aliphatic).

-

~1680-1700 cm⁻¹: C=O stretching of the carbamate group.

-

~1520 cm⁻¹: N-H bending.

-

-

Mass Spectrometry (ESI-MS):

-

Expected m/z for [M+H]⁺: 215.17.

-

Part 4: Safety & Handling

-

trans-1,4-Diaminocyclohexane: Corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed.[13][14]

-

Di-tert-butyl dicarbonate: Lachrymator and should be handled with care.[6]

-

Solvents: Methanol and ethyl acetate are flammable liquids.

Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

-

Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 12(1), 1-10. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Butcher, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(9), 6149–6157. Retrieved from [Link]

-

Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Nuño, M., et al. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis, 10(17), 10043–10049. Retrieved from [Link]

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. Retrieved from [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-27. Retrieved from [Link]

- Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.

-

Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1-10. Retrieved from [Link]

-

Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved from [Link]

-

Journal of the Mexican Chemical Society. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

ChemBK. (2024). Trans-1,4-Cyclohexane Diamine. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

NIST. (n.d.). trans-1,4-Cyclohexanediamine. Retrieved from [Link]

- Google Patents. (n.d.). JP2008074754A - Method for producing trans-1,4-diaminocyclohexane.

-

ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

Sources

- 1. trans-N-Boc-1,4-cyclohexanediamine, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 11. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 12. redalyc.org [redalyc.org]

- 13. trans-1,4-Diaminocyclohexane - Safety Data Sheet [chemicalbook.com]

- 14. chembk.com [chembk.com]

role of trans-N-Boc-1,4-cyclohexanediamine as a building block in organic synthesis

Executive Summary

trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8) has emerged as a critical building block in modern medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and G-Protein Coupled Receptor (GPCR) modulators .[1][2][3] Unlike flexible alkyl linkers, this scaffold offers a defined spatial orientation due to its thermodynamic preference for the diequatorial chair conformation. This guide details the physicochemical rationale for its use, specific synthetic protocols for its integration, and its impact on ternary complex formation in targeted protein degradation.

Structural & Physicochemical Attributes[2][4][5][6]

The Stereochemical Advantage: "Stick-Out" vs. "Folded-Back"

The utility of trans-N-Boc-1,4-cyclohexanediamine lies in its stereochemistry. The cyclohexane ring exists predominantly in a chair conformation.

-

Trans-isomer: Both substituents (the Boc-protected amine and the free amine) occupy the equatorial positions to minimize 1,3-diaxial interactions. This locks the molecule into an extended, linear geometry (approx. 6–7 Å distance between nitrogens).

-

Cis-isomer: One substituent is equatorial and the other is axial. This introduces curvature, often leading to a "folded-back" conformation that can induce intramolecular interactions or steric clashes in a binding pocket.

Impact on PROTACs: In the development of degraders (e.g., LRRK2 degraders like XL01126), the trans-linker facilitates a "stick-out" trajectory, enabling the E3 ligase and the target protein to approach without steric hindrance.[4] Conversely, cis-linkers often collapse, preventing the formation of a productive ternary complex [1].

Quantitative Profile

| Property | Value/Description | Relevance |

| CAS Number | 177906-48-8 | Identity verification |

| Molecular Weight | 214.31 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~1.5 | Moderate lipophilicity; good membrane permeability |

| pKa (Free Amine) | ~10.5 | Highly basic; forms stable salts (HCl, TFA) |

| Geometry | Linear, Rigid | Reduces entropic penalty upon binding |

Synthetic Utility & Reactivity[2][8]

The mono-Boc protection renders this molecule an ideal heterobifunctional scaffold. It allows for orthogonal functionalization:

-

Free Amine (N1): Available for immediate coupling (acylation, reductive amination, SNAr).

-

Boc-Amine (N4): Latent functionality, revealed under acidic conditions (TFA/DCM or HCl/Dioxane) after the first arm is secured.

Diagram: Synthetic Workflow

Caption: Step-wise desymmetrization strategy using trans-N-Boc-1,4-cyclohexanediamine to construct heterobifunctional drugs.

Applications in Medicinal Chemistry

Case Study: PROTAC Linker Design

In the design of the LRRK2 degrader XL01126 , the trans-cyclohexane linker was pivotal.[5][4]

-

Challenge: Flexible alkyl linkers resulted in poor degradation despite high binding affinity to the individual proteins (binary affinity).

-

Solution: Incorporating the trans-1,4-cyclohexanediamine moiety restricted the conformational freedom of the PROTAC.

-

Mechanism: The rigid "stick-out" conformation forced the E3 ligase (VHL) and the target (LRRK2) into a specific orientation, enhancing the cooperativity of ternary complex formation. This resulted in potent degradation even with weaker binary binding affinities compared to the cis-analog [1].

Bioisostere for Piperazine

The trans-1,4-cyclohexanediamine scaffold is often used as a surrogate for piperazine. While piperazine introduces a basic nitrogen (often protonated at physiological pH) and hydrogen bond acceptor capability, the cyclohexane analog is lipophilic and lacks the ring nitrogen. This substitution is useful when:

-

Reducing Polar Surface Area (PSA): To improve blood-brain barrier (BBB) penetration.

-

Modulating Basicity: To avoid hERG channel inhibition often associated with basic centers.

Experimental Protocols

Protocol A: Selective Synthesis of trans-N-Boc-1,4-cyclohexanediamine

While commercially available, in-house synthesis ensures stereochemical purity.

Reagents: trans-1,4-cyclohexanediamine (2.0 g, 17.5 mmol), Di-tert-butyl dicarbonate (Boc2O) (1.1 g, 5.0 mmol), Methanol (MeOH).

-

Dissolution: Dissolve trans-1,4-cyclohexanediamine (3.5 equiv relative to Boc2O) in MeOH (100 mL). The excess diamine is crucial to minimize di-Boc formation.

-

Addition: Dissolve Boc2O (1.0 equiv) in MeOH (60 mL). Add this solution dropwise to the diamine solution over 30–60 minutes at room temperature.

-

Note: Slow addition favors mono-protection.

-

-

Reaction: Stir at room temperature for 16 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove MeOH.

-

Purification (Extraction):

-

Yield: Off-white solid (~83% based on Boc2O).

-

Validation: 1H NMR should show a single Boc peak (9H) and distinct multiplets for the cyclohexane ring protons consistent with a chair conformation [2].

-

Protocol B: General Amide Coupling (N1-Functionalization)

Standard procedure for attaching the first arm of a PROTAC or drug scaffold.

Reagents: Carboxylic Acid (R-COOH, 1.0 equiv), trans-N-Boc-1,4-cyclohexanediamine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

-

Activation: To a vial containing R-COOH in anhydrous DMF (0.1 M), add DIPEA and HATU. Stir for 5 minutes to form the active ester.

-

Coupling: Add trans-N-Boc-1,4-cyclohexanediamine.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts), water, and brine.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Diagram: Conformational Analysis (Graphviz)

Caption: Conformational landscape of 1,4-cyclohexanediamine. The trans-isomer provides the linear rigidity required for effective linker design.

References

-

Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Source: Bioorganic & Medicinal Chemistry Letters (2024).[4][7] URL:[Link] Significance: Defines the "stick-out" vs "folded-back" mechanism critical for PROTAC design.

Sources

- 1. biosynce.com [biosynce.com]

- 2. CAS 177906-48-8: Trans-N-Boc-1,4-Cyclohexanediamine [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Mono-Boc-Protected Diamines in Medicinal Chemistry

Executive Summary

In the architecture of modern drug discovery, bifunctional linkers are the unsung heroes. Among these, mono-Boc-protected diamines represent a critical class of building blocks.[1][2][3] They offer a precise solution to the "symmetry problem," allowing medicinal chemists to differentiate two identical amine termini for sequential functionalization. This guide explores the high-fidelity synthesis of these intermediates and their pivotal role in constructing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetic scaffolds.

The Challenge of Symmetry: Statistical vs. Selective

The fundamental challenge in utilizing symmetric diamines (e.g., piperazine, ethylenediamine, hexamethylenediamine) is controlling reactivity. Reacting a symmetric diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) under standard conditions typically yields a statistical mixture:

-

~25% Unreacted Diamine

-

~50% Mono-Boc Product (Desired)

-

~25% Di-Boc Product (Waste)

For commodity chemicals, this is manageable via chromatography. For high-value, complex diamine scaffolds, losing 50% of the material to statistics is unacceptable.

The Solution: Selective Monoprotonation

The "Expert" approach leverages pKa differences. By introducing exactly one equivalent of acid, the diamine exists primarily as a mono-ammonium salt. The protonated amine is non-nucleophilic, leaving the free amine available for reaction with Boc₂O. This shifts the statistical distribution heavily toward the mono-protected species (>85% yield).

High-Fidelity Synthesis Protocols

Method A: The "In Situ" HCl Generation (Recommended)

This method avoids the handling of hygroscopic amine hydrochloride salts or gaseous HCl. It utilizes Chlorotrimethylsilane (TMSCl) in methanol to generate anhydrous HCl in situ.

Mechanism:

-

Base Workup

Experimental Protocol: Mono-Boc Protection of trans-1,4-Diaminocyclohexane

Valid for most aliphatic diamines.

Reagents:

-

Diamine (10 mmol)

-

TMSCl (10 mmol, 1.0 eq)

-

Boc₂O (10 mmol, 1.0 eq)

-

Anhydrous Methanol (50 mL)

-

Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of diamine in 30 mL anhydrous methanol in a round-bottom flask. Cool to 0°C.[4][5][6]

-

Acid Generation: Add 10 mmol (1.27 mL) of TMSCl dropwise. Note: A white precipitate of the mono-hydrochloride salt may form. This is normal.

-

Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes to ensure thermodynamic equilibration of the salt.

-

Protection: Add a solution of Boc₂O (10 mmol) in 20 mL methanol dropwise over 15 minutes.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS.[4]

-

Workup:

-

Concentrate methanol under reduced pressure.

-

Dissolve residue in water (20 mL).

-

Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any non-polar Di-Boc byproduct.

-

Critical Step: Basify the aqueous layer to pH >12 using 4N NaOH. The product will precipitate or oil out.

-

Extract with DCM (3 x 30 mL).

-

-

Yield: Typically 85–95% as a free base.

Applications in Medicinal Chemistry

Linkerology in PROTACs

Proteolysis Targeting Chimeras (PROTACs) require a linker of precise length and composition to bridge an E3 ligase ligand (e.g., Thalidomide) and a Target Protein ligand. Mono-Boc diamines are the industry standard for "scanning" linker lengths.

-

Workflow: A library of mono-Boc diamines (varying chain lengths, rigidities) is coupled to the E3 ligand. The Boc group is removed (TFA/DCM), and the revealed amine is coupled to the target ligand.

-

Direct-to-Biology (D2B): Recent advances utilize mono-Boc diamines in high-throughput plate-based synthesis to rapidly generate PROTAC libraries for cellular screening without intermediate purification.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker must be stable in circulation but cleavable inside the cell.[] Mono-Boc diamines are used to synthesize Cathepsin-B cleavable linkers (e.g., Val-Cit-PABC spacers). The mono-protection allows for the clean attachment of the cytotoxic payload (e.g., MMAE) at one end and the maleimide-antibody attachment site at the other.

Peptidomimetics and Urea Scaffolds

Mono-Boc diamines are precursors for urea synthesis. Reacting the free amine with an isocyanate or carbamoyl chloride yields a mono-Boc urea. Subsequent deprotection and cyclization can yield cyclic ureas, which are privileged scaffolds in HIV protease inhibitors and chemokine receptor antagonists.

Visualizations

Diagram 1: Selective Synthesis Logic

This diagram illustrates the kinetic vs. thermodynamic control in the synthesis of mono-Boc diamines.

Caption: Comparison of statistical reaction versus the selective monoprotonation strategy using TMSCl.

Diagram 2: PROTAC Modular Assembly

This diagram details how mono-Boc diamines facilitate the modular construction of bifunctional degraders.

Caption: Step-wise assembly of a PROTAC molecule utilizing a mono-Boc diamine linker.

Data Summary: Protecting Group Comparison

| Feature | Mono-Boc (t-Butyl Carbamate) | Mono-Cbz (Benzyl Carbamate) | Mono-Fmoc (Fluorenyl Carbamate) |

| Deprotection | Acid (TFA, HCl) | Hydrogenolysis (H₂/Pd) | Base (Piperidine) |

| Base Stability | Excellent (Stable to NaOH, LiOH) | Good | Unstable |

| Acid Stability | Poor (Labile) | Excellent | Good |

| Primary Use | General synthesis, PROTACs | Orthogonal to Boc | Solid Phase Peptide Synthesis (SPPS) |

| Atom Economy | High | Moderate | Low |

References

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007).[9] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742.[9]

-

Servín, F. A., et al. (2017).[6] General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).[5][6]

-

Kremb, S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1140–1148.

-

Wille, G., & Kaiser, F. (2006). Mono-Boc-Protection of Diamines using Microreactor Technology.

Sources

- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioorg.org [bioorg.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. redalyc.org [redalyc.org]

- 7. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Application of trans-N-Boc-1,4-cyclohexanediamine in Solid-Phase Synthesis

Abstract

Solid-phase synthesis (SPS) has become an indispensable technology in drug discovery and development, enabling the rapid and efficient construction of vast chemical libraries.[1][2] The choice of a linker, the molecular entity connecting the growing compound to the insoluble support, is a critical determinant of the overall success of a synthetic campaign. This guide provides an in-depth technical exploration of trans-N-Boc-1,4-cyclohexanediamine, a conformationally restricted diamine that offers significant advantages as a linker in solid-phase synthesis.[3] We will delve into the causality behind its utility, provide field-proven protocols for its application, and explore its role in the synthesis of diverse molecular classes, from peptides to complex small molecules.

The Strategic Advantage of a Rigid Linker: Why trans-N-Boc-1,4-cyclohexanediamine?

The efficacy of a linker in solid-phase synthesis is dictated by its ability to be stably attached to the solid support, remain inert to a wide range of reaction conditions, and be cleaved under specific, non-destructive conditions to release the final product.[4] trans-N-Boc-1,4-cyclohexanediamine distinguishes itself through a unique combination of structural and chemical properties that address key challenges in SPS.

1.1. Conformational Rigidity and Its Implications

Unlike flexible aliphatic linkers, the cyclohexane ring of trans-N-Boc-1,4-cyclohexanediamine adopts a rigid chair conformation. This conformational restriction is a key attribute, as it provides a well-defined spatial arrangement of the functional groups and the synthesized molecule relative to the solid support.[3] This predictable orientation can lead to improved reaction kinetics and reduced side reactions by minimizing undesirable interactions between the growing molecule and the polymer matrix.

1.2. Orthogonal Protection for Selective Functionalization

The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the amine functionalities, while the other remains free, is central to its utility.[5][6] This mono-protection scheme allows for a highly controlled and sequential elaboration of the molecule.[7][8] The free amine serves as the initial point of attachment to the solid support, while the Boc-protected amine is unmasked at a later, strategic point in the synthesis to introduce further diversity or to serve as a point of cyclization. The acid-labile nature of the Boc group allows for its selective removal under conditions that do not affect other common protecting groups used in peptide and small molecule synthesis, a concept known as orthogonality.[7][9]

1.3. Broad Synthetic Utility

The versatility of trans-N-Boc-1,4-cyclohexanediamine extends its application beyond a single class of molecules. It has been successfully employed in:

-

Peptide Synthesis: As a non-natural building block to introduce conformational constraints or as a branching point for the synthesis of complex peptide architectures.[5][7]

-

Small Molecule Libraries: Serving as a robust scaffold for combinatorial chemistry, enabling the generation of diverse libraries for high-throughput screening.[10]

-

PROTACs and DNA-Encoded Libraries: The defined geometry and bifunctional nature of the linker are advantageous in the construction of Proteolysis Targeting Chimeras (PROTACs) and for its incorporation into DNA-encoded libraries (DELs).[11][12][13]

Core Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure robust and reproducible results. Each step includes checkpoints and rationale to empower the researcher with a thorough understanding of the process.

2.1. Loading of trans-N-Boc-1,4-cyclohexanediamine onto a Solid Support

The initial and most critical step is the covalent attachment of the linker to the solid support. The choice of resin is dictated by the desired C-terminal functionality of the final product. For example, a 2-chlorotrityl chloride resin is commonly used for the synthesis of C-terminal carboxylic acids or amides.[14]

Experimental Protocol: Loading onto 2-Chlorotrityl Chloride Resin

-

Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel. This step is crucial for ensuring that the reactive sites within the polymer matrix are accessible.[4]

-

Linker Solution Preparation: In a separate flask, dissolve trans-N-Boc-1,4-cyclohexanediamine (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA, 4 equivalents) in anhydrous DCM (5 mL). The excess of reagents is used to drive the reaction to completion.[2]

-

Coupling Reaction: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by a Kaiser test (ninhydrin test) on a small sample of the resin; a negative result (yellow beads) indicates complete reaction of the primary amine.

-

Capping of Unreacted Sites: To prevent side reactions in subsequent steps, it is essential to cap any unreacted chlorotrityl groups. Add a solution of DCM/methanol/DIPEA (17:2:1, 10 mL) to the resin and agitate for 30 minutes.[14]

-

Washing: Thoroughly wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.

Table 1: Reagent Quantities for Loading Protocol

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount for 1g Resin (1.6 mmol/g) |

| 2-Chlorotrityl Chloride Resin | - | 1.0 | 1.0 g |

| trans-N-Boc-1,4-cyclohexanediamine | 214.31[15] | 2.0 | 685.8 mg |

| Diisopropylethylamine (DIPEA) | 129.24 | 4.0 | 1.12 mL |

Diagram 1: Loading of trans-N-Boc-1,4-cyclohexanediamine onto 2-Chlorotrityl Chloride Resin

Caption: Selective deprotection pathways for Boc and Fmoc groups.

Applications in Advanced Synthesis

The unique properties of the trans-N-Boc-1,4-cyclohexanediamine linker enable its use in cutting-edge synthetic applications.

3.1. Synthesis of Branched Peptides

By incorporating the linker into a peptide sequence, a branching point can be introduced. After the linear peptide chain is assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS), the Boc group on the linker can be selectively removed to allow for the synthesis of a second peptide chain, creating a branched structure.

3.2. "Safety-Catch" Linker Strategies

In a "safety-catch" linker strategy, the linker is initially stable to the cleavage conditions but can be activated by a specific chemical transformation. [1][16]While not a classic safety-catch linker itself, the diamine can be derivatized to incorporate functionalities that enable such strategies. For example, acylation of the second amine with a sulfonamide can create a linker that is stable to both acidic and basic conditions but can be activated for cleavage by alkylation. [17] 3.3. PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in defining the distance and orientation between the two protein-binding moieties. The rigidity of the cyclohexanediamine core can be advantageous in optimizing the ternary complex formation. [11]

Conclusion: A Versatile Tool for Modern Synthesis

trans-N-Boc-1,4-cyclohexanediamine is more than just a simple linker; it is a strategic tool that offers solutions to several challenges in solid-phase synthesis. Its conformational rigidity, orthogonal protection scheme, and broad applicability make it an invaluable asset for researchers in drug discovery and medicinal chemistry. [3][5]By understanding the underlying chemical principles and employing robust, self-validating protocols, scientists can leverage the full potential of this versatile building block to construct complex and diverse molecular architectures.

References

-

DSpace@MIT. (n.d.). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved from [Link]

-

Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Retrieved from [Link]

-

Fiveable. (2025, August 15). Combinatorial chemistry. Retrieved from [Link]

-

MDPI. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved from [Link]

-

MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

CORDIS. (2005, September 18). Enzymic cleavage of polymer linkers. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Impact of DNA-Encoded Chemical Library Technology on Drug Discovery. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2003, February 13). SULFUR AND SELENIUM SAFETY CATCH LINKERS. Retrieved from [Link]

-

CR Subscription Agency. (n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Combinatorial Compound Libraries - Advantages, Disadvantages. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rigid Linkers for Bioactive Peptides. Retrieved from [Link]

-

Royal Society of Chemistry. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Retrieved from [Link]

- Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.

-

Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Small Molecule Catalyst for Peptide Synthesis. Retrieved from [Link]

-

Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

- Google Patents. (n.d.). US7972992B2 - Methods for synthesis of encoded libraries.

-

Scholarly Publications Leiden University. (2018, May 31). Novel protecting group strategies in the synthesis of oligosaccharides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Composition of DNA-Encoded Libraries, Past Present and Future. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

-

Nowick Laboratory, University of California, Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. crsubscription.com [crsubscription.com]

- 5. chemimpex.com [chemimpex.com]

- 6. redalyc.org [redalyc.org]

- 7. jocpr.com [jocpr.com]

- 8. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Research Collection | ETH Library [research-collection.ethz.ch]

- 13. dna encoded library chemical libraries & drug discovery [vipergen.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. trans-N-Boc-1,4-cyclohexanediamine, CAS 177906-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. chemistry.illinois.edu [chemistry.illinois.edu]

A Comprehensive Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Protected Diamine

trans-N-(tert-Butoxycarbonyl)-1,4-cyclohexanediamine, commonly referred to as trans-N-Boc-1,4-cyclohexanediamine, is a mono-protected diamine that has emerged as a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.[1] Its structure, featuring a cyclohexane ring with two amine groups in a trans configuration, one of which is masked by a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of stability and reactivity.[1] This strategic protection allows for selective functionalization of the free amine, making it an invaluable tool for medicinal chemists in the development of novel therapeutics.[1] This guide will provide a comprehensive overview of its synthesis, commercial availability, quality control, and key applications, with a focus on its role in the synthesis of vasopressin V1A receptor antagonists.

Synthesis of trans-N-Boc-1,4-cyclohexanediamine: A Self-Validating Protocol

The selective mono-protection of a symmetrical diamine like trans-1,4-cyclohexanediamine presents a common challenge in organic synthesis, often yielding a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. An effective and reproducible method for the synthesis of trans-N-Boc-1,4-cyclohexanediamine involves the careful addition of di-tert-butyl dicarbonate ((Boc)₂O) to a solution of trans-1,4-cyclohexanediamine in a suitable solvent.

Experimental Protocol:

Materials:

-

trans-1,4-Cyclohexanediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanediamine in methanol at 0°C (ice bath).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the stirred diamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5:95 MeOH/DCM. The product should have an Rƒ value of approximately 0.3 and can be visualized with a ninhydrin stain.

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield trans-N-Boc-1,4-cyclohexanediamine as a white solid. An expected yield is approximately 86%.

This protocol provides a reliable method for the synthesis of trans-N-Boc-1,4-cyclohexanediamine, and the straightforward workup facilitates the isolation of a high-purity product.

Caption: Synthetic workflow for trans-N-Boc-1,4-cyclohexanediamine.

Commercial Availability and Suppliers

trans-N-Boc-1,4-cyclohexanediamine is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥95%, with many suppliers providing material with a purity of >98%. When sourcing this material, it is crucial to review the supplier's certificate of analysis to ensure it meets the specific requirements of your application.

| Supplier | CAS Number | Typical Purity | Available Quantities |

| Sigma-Aldrich | 177906-48-8 | 95% | Grams to Kilograms |

| Chem-Impex | 177906-48-8, 195314-59-1 | ≥97% (GC) | Grams to Kilograms[1] |

| Santa Cruz Biotechnology | 177906-48-8 | >98% | Grams |

| Oakwood Chemical | 177906-48-8 | 95% | Grams to Kilograms[2] |

| Apollo Scientific | 177906-48-8 | 95% | Grams to Kilograms[3] |

| BLD Pharm | 177906-48-8 | Not specified | Grams to Kilograms[4] |

| Pharmaffiliates | 177906-48-8 | Not specified | Custom |

| Biosynth | 177906-48-8 | Not specified | Custom[5] |

Quality Control and Analytical Methods

Ensuring the purity and identity of trans-N-Boc-1,4-cyclohexanediamine is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for assessing the purity of trans-N-Boc-1,4-cyclohexanediamine.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 214 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to confirm the molecular weight and identify volatile impurities. The compound may require derivatization to improve its volatility and thermal stability.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of trans-N-Boc-1,4-cyclohexanediamine.

-

¹H NMR (400 MHz, CDCl₃) δ: ~4.35 (br s, 1H, NH), ~3.39 (br s, 1H, CH-NHBoc), ~2.65 (m, 1H, CH-NH₂), other cyclohexyl protons will appear as multiplets between 1.0-2.0 ppm, and the Boc group protons will be a sharp singlet at ~1.44 ppm.

-

¹³C NMR (100 MHz, CDCl₃) δ: ~155.5 (C=O), ~79.1 (C(CH₃)₃), ~50.5 (CH-NHBoc), ~49.5 (CH-NH₂), cyclohexyl carbons will appear in the range of ~30-35 ppm, and the Boc methyl carbons at ~28.4 ppm.

Applications in Drug Discovery: A Key Building Block for V1A Receptor Antagonists

trans-N-Boc-1,4-cyclohexanediamine is a crucial intermediate in the synthesis of vasopressin V1A receptor antagonists. The vasopressin V1A receptor is a G-protein coupled receptor that is a promising target for the treatment of a variety of central nervous system disorders, including anxiety and depression.[8]

One notable example is the investigational drug SRX246 , a selective V1A receptor antagonist that has been evaluated for the treatment of affective and anger disorders.[9][10] The synthesis of SRX246 and related analogs utilizes trans-N-Boc-1,4-cyclohexanediamine as a key building block to introduce the aminocyclohexyl moiety, which is critical for its pharmacological activity.[11]

Another example is Relcovaptan (SR-49059) , a non-peptide V1A antagonist that has been investigated for conditions such as Raynaud's syndrome and dysmenorrhea.[12] The structural motifs found in these compounds often require the differential reactivity of the two amino groups on the cyclohexane ring, a feature that trans-N-Boc-1,4-cyclohexanediamine provides.

Caption: Role in V1A antagonist synthesis.

Handling and Storage

trans-N-Boc-1,4-cyclohexanediamine is a white to off-white solid. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.[1][4] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Conclusion

trans-N-Boc-1,4-cyclohexanediamine is a commercially available and highly valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features enable the selective functionalization of a diamine, providing a strategic advantage in the construction of complex molecules. The reliable synthetic protocols, coupled with well-established analytical methods for quality control, ensure its consistent performance in multi-step syntheses. As research into V1A receptor antagonists and other therapeutic areas continues, the demand for high-purity trans-N-Boc-1,4-cyclohexanediamine is expected to remain strong, solidifying its role as a key intermediate in the development of future medicines.

References

- Fabio, K. M., et al. (2012). Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging. Bioorganic & Medicinal Chemistry, 20(3), 1337-1345.

- Giraud, A., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 497-507.

-

Giraud, A., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Pharmaffiliates. (n.d.). Trans-N-Boc-1,4-cyclohexanediamine (BSC). Retrieved February 12, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SRX246. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). SRX246. Retrieved February 12, 2026, from [Link]

- Simon, N. G., et al. (2022). The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington's Disease. Movement Disorders, 37(10), 2115-2121.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60943, Relcovaptan. Retrieved February 12, 2026, from [Link].

-

Wikipedia. (n.d.). Relcovaptan. Retrieved February 12, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [3H]relcovaptan. Retrieved February 12, 2026, from [Link]

- Szántó, G., et al. (2021). Synthesis and Characterization of New V1A Antagonist Compounds: The Separation of Four Atropisomeric Stereoisomers. Journal of Medicinal Chemistry, 64(14), 10445-10468.

-

EMBL-EBI. (n.d.). EMD-64559. Retrieved February 12, 2026, from [Link]

- Szántó, G., et al. (2020). New V1a receptor antagonist. Part 1. Synthesis and SAR development of urea derivatives. Bioorganic & Medicinal Chemistry Letters, 30(18), 127416.

-

Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved February 12, 2026, from [Link]

-

Chem-Impex. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved February 12, 2026, from [Link]

-

NIST. (n.d.). trans-1,4-Cyclohexanediamine. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Vasopressin receptor 1A. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2020, February 19). How to analyze synthetic peptide by LC and LCMS?. Retrieved February 12, 2026, from [Link]

-

University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved February 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-trans-1,4-cyclohexanediamine [oakwoodchemical.com]

- 3. 177906-48-8 Cas No. | trans-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 4. 177906-48-8|trans-tert-Butyl (4-aminocyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 5. biosynce.com [biosynce.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 9. SRX246 - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relcovaptan - Wikipedia [en.wikipedia.org]

Methodological & Application

Mastering Selectivity: A Detailed Protocol for the Mono-Boc Protection of trans-1,4-Cyclohexanediamine

In the landscape of pharmaceutical development and complex organic synthesis, the precise modification of molecular scaffolds is paramount. The trans-1,4-cyclohexanediamine moiety is a prevalent building block, valued for its rigid, non-aromatic structure that imparts favorable pharmacokinetic properties to drug candidates.[1] However, its symmetrical nature, possessing two primary amine groups of equal reactivity, presents a significant challenge: achieving selective monofunctionalization. This guide provides a comprehensive, field-proven protocol for the mono-Boc protection of trans-1,4-cyclohexanediamine, a critical step for its use as a versatile intermediate in multi-step syntheses.[1]

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in a broad range of reaction conditions and its facile cleavage under mild acidic conditions.[2][3][4] The primary obstacle in the protection of diamines is the statistical formation of a mixture containing the desired mono-protected product, the di-protected byproduct, and unreacted starting material.[2] This protocol is designed to maximize the yield of the mono-Boc protected product by controlling the reaction stoichiometry and conditions.

The Underlying Chemistry: Achieving Selective Protection

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[3] This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[3] The evolution of CO2 gas provides a strong thermodynamic driving force for the reaction.[3]

To favor mono-protection over di-protection, this protocol employs a strategic excess of the diamine relative to the Boc anhydride.[2] This ensures that the concentration of the protecting agent is the limiting factor, statistically favoring the reaction of a single Boc anhydride molecule with a diamine molecule before a second protection event can occur on the same diamine.

Experimental Protocol: Mono-Boc Protection of trans-1,4-Cyclohexanediamine

This protocol is a robust method that relies on the slow addition of di-tert-butyl dicarbonate to a solution of trans-1,4-cyclohexanediamine in methanol at a controlled temperature.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| trans-1,4-Cyclohexanediamine | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine (saturated aqueous NaCl) | Prepared in-house | |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Dropping funnel | ||

| Ice bath | ||

| Rotary evaporator |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanediamine (3.6 equivalents) in anhydrous methanol (50 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath with vigorous stirring.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in methanol (50 mL) and add it to a dropping funnel. Add the Boc anhydride solution dropwise to the stirred diamine solution over a period of 1-2 hours. The slow addition is crucial to maintain a low local concentration of the protecting agent, thereby minimizing di-protection.[2]

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5:95 methanol/dichloromethane. The desired product should have an approximate Rf value of 0.3.[5]

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with water (100 mL) and extract with ethyl acetate (2 x 100 mL).[5]

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) to remove any acidic byproducts, followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary to remove any unreacted diamine and the di-Boc protected byproduct.

Visualizing the Workflow

Caption: A flowchart illustrating the key steps of the mono-Boc protection protocol.

Expected Results and Characterization

Following this protocol, a yield of approximately 86% of the mono-Boc protected trans-1,4-cyclohexanediamine can be expected after purification.[5] The product can be characterized by standard analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): δ 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H), 1.98-1.80 (m, 4H), 1.44 (s, 9H), 1.25-1.05 (m, 4H).[5]

-

TLC: Rf ≈ 0.3 (5:95 MeOH/DCM, Ninhydrin stain).[5]

Alternative Strategy: In Situ Mono-Protonation

An alternative and highly effective strategy to achieve selective mono-Boc protection involves the in situ mono-protonation of the diamine.[6][7][8] By adding one equivalent of an acid (such as HCl), one of the amine groups is protonated to form an ammonium salt.[8] This significantly reduces its nucleophilicity, rendering it unreactive towards the Boc anhydride. The remaining free amine can then be selectively protected. This method can be particularly advantageous as it often simplifies the purification process.[7][8]

Troubleshooting and Key Considerations

-

Di-protection: The formation of the di-protected byproduct is the most common issue. Ensure slow and controlled addition of the Boc anhydride. Using a larger excess of the diamine can also help, although this may not be practical for valuable starting materials.[2]

-